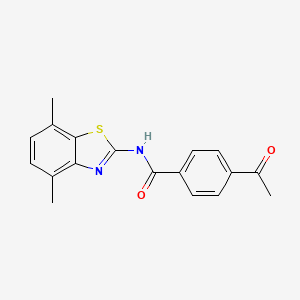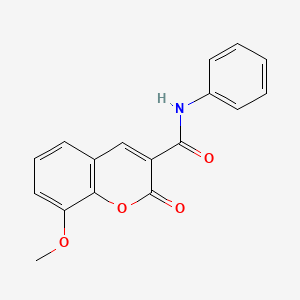
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C17H16BrN3O4 and its molecular weight is 406.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitory Activity Against Tyrosine Kinases
Compounds similar to 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide have been investigated for their potential as irreversible inhibitors of tyrosine kinases like the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2). These enzymes are critical in signaling pathways that control cell division and survival. Inhibitors that target these pathways can offer therapeutic strategies for treating cancers characterized by over-expression of these receptors. For instance, 6-substituted-4-(3-bromophenylamino)quinazoline derivatives with Michael acceptors have shown enhanced biological properties and significant oral antitumor activity in experimental models (Tsou et al., 2001).
Synthesis and Structural Analysis
Research also focuses on the synthesis, crystal structure, and vibrational properties of related quinazoline derivatives. For example, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been documented, including detailed structural analysis using various spectroscopic techniques and molecular modeling. These studies provide essential insights into the molecular configurations and properties that could influence biological activity and interaction with biological targets (Sun et al., 2021).
Antimicrobial and Antifungal Applications
Quinazoline derivatives are explored for their antimicrobial and antifungal activities. By modifying the quinazoline scaffold, researchers aim to develop new compounds that could serve as effective treatments against various microbial and fungal infections. For instance, studies have shown that certain 3-alkylquinazolin-4-one derivatives exhibit good antifungal activity, suggesting a potential for these compounds in developing new antimicrobial agents (Ouyang et al., 2006).
Potential Anticancer Agents
The synthesis and biological evaluation of quinazoline and quinoxaline derivatives have been conducted to identify potential anticancer agents. Some compounds have been tested using the National Cancer Institute's antitumor screening protocol, highlighting the importance of quinazoline derivatives in the search for new anticancer therapies. These studies aim to discover compounds with significant activity against various cancer cell lines, offering a pathway to developing novel therapeutic agents (Noolvi et al., 2011).
Eigenschaften
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(furan-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4/c18-11-5-6-14-13(9-11)16(23)21(17(24)20-14)7-1-4-15(22)19-10-12-3-2-8-25-12/h2-3,5-6,8-9H,1,4,7,10H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZWLKGPIXWXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
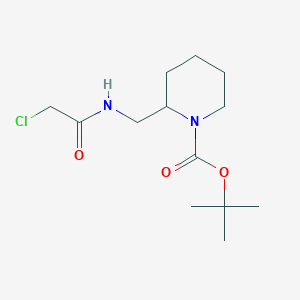
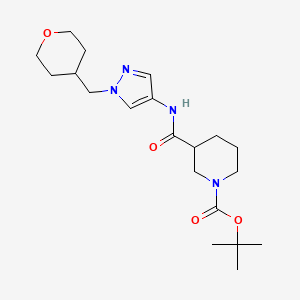
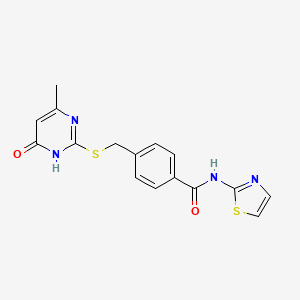
![(Z)-ethyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2944991.png)
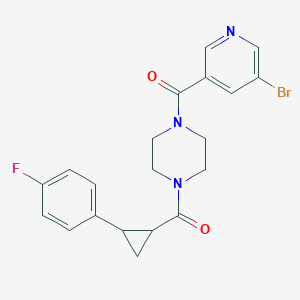

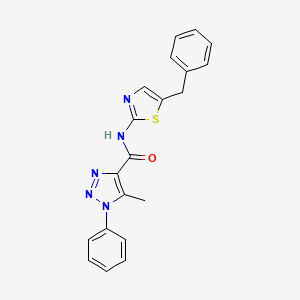
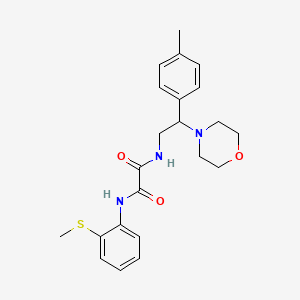

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2945003.png)
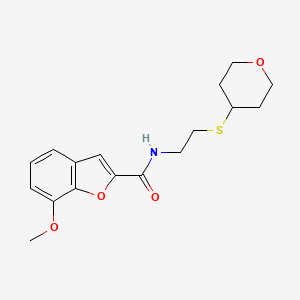
![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2945006.png)
